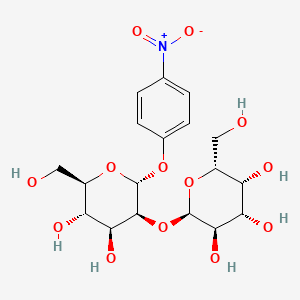![molecular formula C7H21ClOSi3 B14449220 1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane CAS No. 75875-15-9](/img/structure/B14449220.png)
1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of silicon atoms bonded to organic groups, which imparts unique properties to the compound
Preparation Methods
The synthesis of 1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane typically involves the reaction of chlorosilanes with organosilicon reagents. One common method involves the reaction of trimethylsilyl chloride with tetramethyldisilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions using similar reagents and conditions, with additional steps for purification and quality control.
Chemical Reactions Analysis
1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different organosilicon compounds.
Oxidation and Reduction: The compound can undergo oxidation to form silanols or reduction to form silanes.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Common reagents used in these reactions include nucleophiles like alcohols, amines, and water. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane has several applications in scientific research:
Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane exerts its effects involves the interaction of the silicon atoms with various molecular targets. The silicon atoms can form strong bonds with oxygen and other electronegative elements, leading to the formation of stable compounds. The pathways involved in its reactions include nucleophilic substitution, hydrolysis, and oxidation-reduction processes.
Comparison with Similar Compounds
1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane can be compared with other similar organosilicon compounds, such as:
Trimethylsilyl chloride: Similar in structure but lacks the additional silicon atoms.
Tetramethyldisilane: Contains two silicon atoms but does not have the chlorine and trimethylsilyl groups.
Chlorotrimethylsilane: A simpler compound with only one silicon atom bonded to chlorine and three methyl groups.
The uniqueness of this compound lies in its combination of multiple silicon atoms and functional groups, which imparts distinct reactivity and properties.
Properties
CAS No. |
75875-15-9 |
|---|---|
Molecular Formula |
C7H21ClOSi3 |
Molecular Weight |
240.95 g/mol |
IUPAC Name |
chloro-[dimethyl(trimethylsilyloxy)silyl]-dimethylsilane |
InChI |
InChI=1S/C7H21ClOSi3/c1-10(2,3)9-12(6,7)11(4,5)8/h1-7H3 |
InChI Key |
HRXTZJJDVQTCKN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)[Si](C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


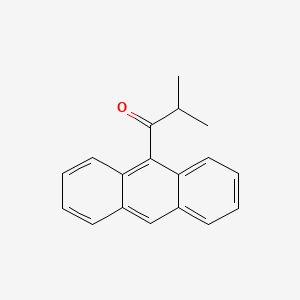
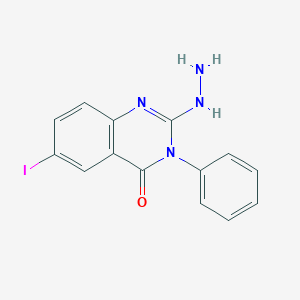


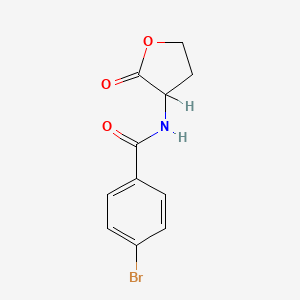
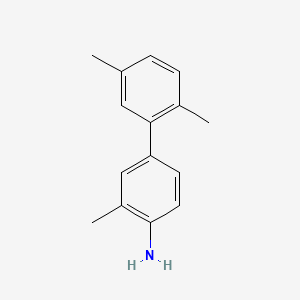
![N-{3-[(2-Ethoxyethyl)(ethyl)amino]phenyl}acetamide](/img/structure/B14449201.png)
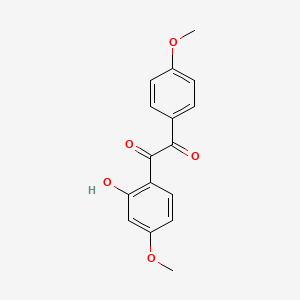

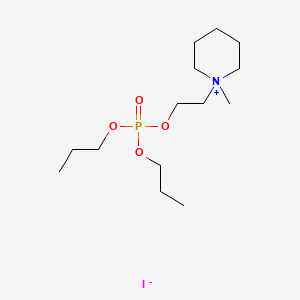
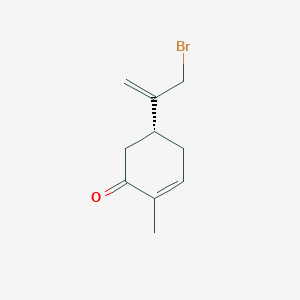
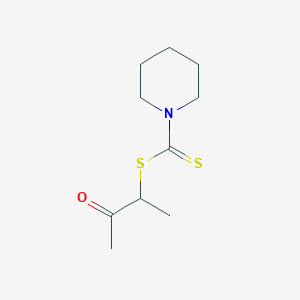
![N-(4'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449224.png)
